2-Amino-4,5,6-trifluorobenzothiazole is a synthetic heterocyclic compound belonging to the benzothiazole class. [] It is characterized by the presence of an amino group at the 2-position and three fluorine atoms at the 4, 5, and 6-positions of the benzothiazole ring. [] This compound has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and material science. []
2-Amino-4,5,6-trifluorobenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in their ring structure. This compound is characterized by the presence of amino and trifluoromethyl groups, making it of interest in various scientific fields, particularly in medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions involving precursors such as benzothiazole derivatives and fluorinated reagents. Its synthesis has been explored in several studies focusing on its biological activity and potential applications.
2-Amino-4,5,6-trifluorobenzothiazole is classified under:
The synthesis of 2-Amino-4,5,6-trifluorobenzothiazole typically involves the following methods:
The molecular structure of 2-Amino-4,5,6-trifluorobenzothiazole can be represented as follows:
2-Amino-4,5,6-trifluorobenzothiazole can participate in several chemical reactions:
Reactions often require specific catalysts or conditions to enhance yield and selectivity. For instance, using Lewis acids can facilitate nucleophilic substitutions effectively.
The mechanism of action for 2-Amino-4,5,6-trifluorobenzothiazole largely depends on its application in biological systems:
Quantitative data from cytotoxicity assays indicate varying degrees of effectiveness against specific cancer types compared to standard treatments.
Relevant data include spectral analyses (Infrared Spectroscopy and Nuclear Magnetic Resonance) confirming functional groups and structural integrity.
2-Amino-4,5,6-trifluorobenzothiazole has several applications:
The benzothiazole nucleus has evolved from a chemical curiosity to a cornerstone of medicinal chemistry. Early developments centered on riluzole (2-amino-6-trifluoromethoxybenzothiazole), approved in 1995 for amyotrophic lateral sclerosis (ALS). Riluzole operates through dual mechanisms: voltage-gated sodium channel blockade and potentiation of calcium-activated potassium channels, reducing neuronal excitotoxicity [4] [8]. Its structural template revealed the benzothiazole's capacity for CNS penetration and target engagement, stimulating exploration of analogs.
Structural refinements yielded derivatives like SKA-19 (2-amino-6-trifluoromethylthio-benzothiazole), designed to enhance riluzole's anticonvulsant profile. SKA-19 exhibits superior oral bioavailability and duration of action, demonstrating ~4-fold prolonged brain exposure compared to riluzole. This translates to efficacy in rodent seizure models (MES ED₅₀ = 4.3 mg/kg p.o.; hippocampal kindling ED₅₀ = 5.5 mg/kg) with an improved therapeutic index (TD₅₀/ED₅₀ = 33 p.o.) [4]. Simultaneously, oncology-focused modifications generated compounds such as BLZ945 (compound 1), a nanomolar CSF1R inhibitor (IC₅₀ = 1 nM) with >3,200-fold selectivity over related kinases (cKIT IC₅₀ = 3.2 μM). BLZ945 reduces tumor-associated macrophage polarization and advanced to phase I/II trials for solid tumors (NCT02829723) [1]. These milestones underscore the scaffold's adaptability across therapeutic areas.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0